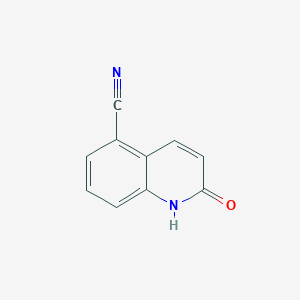

2-Hydroxyquinoline-5-carbonitrile

Descripción

Propiedades

Número CAS |

1261787-08-9 |

|---|---|

Fórmula molecular |

C10H6N2O |

Peso molecular |

170.17 g/mol |

Nombre IUPAC |

2-oxo-1H-quinoline-5-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,(H,12,13) |

Clave InChI |

XHYHIQQCVJMEBD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC(=O)NC2=C1)C#N |

SMILES canónico |

C1=CC(=C2C=CC(=O)NC2=C1)C#N |

Origen del producto |

United States |

2-Hydroxyquinoline-5-carbonitrile CAS number and molecular weight

Advanced Scaffold for Kinase Inhibition and CYP11B2 Modulation[1]

Chemical Identity & Physicochemical Profile

2-Hydroxyquinoline-5-carbonitrile (also known as 5-cyano-2-quinolinone ) is a fused heterocyclic scaffold characterized by a lactam-lactim tautomeric equilibrium.[1] It serves as a critical intermediate in the synthesis of type II kinase inhibitors and aldosterone synthase (CYP11B2) modulators.

Core Identifiers

| Property | Specification |

| CAS Registry Number | 1261787-08-9 |

| IUPAC Name | 2-oxo-1,2-dihydroquinoline-5-carbonitrile |

| Synonyms | 5-Cyano-2-hydroxyquinoline; 5-Cyano-2-quinolinone; 2-Hydroxy-5-quinolinecarbonitrile |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| SMILES | N#CC1=CC=CC2=C1C=CC(=O)N2 |

| InChI Key | PBXWFTPUPUVGHW-UHFFFAOYSA-N (Isomer dependent) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Tautomeric Equilibrium

In solution and solid states, this compound predominantly exists in the 2-quinolinone (lactam) form rather than the 2-hydroxyquinoline (lactim) form.[1] This preference is driven by the thermodynamic stability of the amide bond in the fused ring system. Researchers must account for this when designing binding assays, as the hydrogen bond donor/acceptor profile changes significantly between tautomers.

Figure 1: Tautomeric equilibrium shifting toward the 2-quinolinone form in polar media.

Synthesis & Manufacturing Protocols

The most robust synthetic route avoids direct cyanation of the unfunctionalized quinolone, which lacks regioselectivity. Instead, a palladium-catalyzed cyanation of a pre-brominated precursor is the industry standard for high purity (>98%).

Route: Pd-Catalyzed Cyanation of 5-Bromo-2-quinolinone

Step 1: Precursor Preparation (Bromination) [1]

-

Starting Material: 2-Hydroxyquinoline (CAS 59-31-4) or Quinoline (via Knorr synthesis).[1]

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Br₂/AcOH.

-

Note: Direct bromination often yields a mixture of 3-, 6-, and 8-bromo isomers.[1] High-purity 5-bromo-2(1H)-quinolinone (CAS 99465-09-5) is typically sourced or separated via fractional crystallization.[1]

Step 2: Cyanation (Rosenmund-von Braun Modification)

This step replaces the bromine atom at the C-5 position with a nitrile group using a palladium catalyst and a cyanide source (Zn(CN)₂).[1]

Reagents:

-

Substrate: 5-Bromo-2(1H)-quinolinone (1.0 eq)

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/Xantphos[1]

-

Solvent: Anhydrous DMF or NMP

-

Atmosphere: Argon or Nitrogen (Strictly inert)[1]

Protocol:

-

Charge: In a glovebox, add 5-bromo-2(1H)-quinolinone, Zn(CN)₂, and Pd(PPh₃)₄ to a microwave vial or pressure vessel.

-

Solvate: Add degassed anhydrous DMF. Seal the vessel immediately.

-

Reaction: Heat to 120°C for 4–12 hours. Monitor via LC-MS (Target M+H = 171.1).[1]

-

Quench: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to sequester Zn/Cu salts) followed by brine.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: 0-10% MeOH in DCM.[1] The product is polar due to the lactam functionality.

-

Figure 2: Palladium-catalyzed cyanation workflow.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-quinolinone core mimics the adenine ring of ATP, making it a privileged scaffold for type I and type II kinase inhibitors. The 5-cyano group provides a specific vector for:

-

Electronic Modulation: It withdraws electron density from the ring, increasing the acidity of the NH (lactam) and enhancing hydrogen bonding with the kinase hinge region (e.g., Glu/Met residues).

-

Metabolic Stability: Blocking the C-5 position prevents oxidative metabolism (hydroxylation) by CYP450 enzymes, a common clearance route for quinoline drugs.

Aldosterone Synthase (CYP11B2) Inhibitors

Aldosterone synthase inhibitors are critical for treating resistant hypertension and heart failure. The nitrile group in 2-hydroxyquinoline-5-carbonitrile can coordinate with the heme iron of the CYP11B2 enzyme, acting as a reversible anchor.[1]

-

Mechanism:[1][2] The nitrogen of the nitrile group forms a coordinate covalent bond with the heme Fe(III), preventing substrate oxidation.

Fluorescent Probes

Quinolones exhibit intrinsic fluorescence. The 5-cyano substitution induces a bathochromic shift (red shift) in emission compared to the unsubstituted parent, useful for designing ratiometric pH sensors or biological probes.

Analytical Characterization

To validate the identity of synthesized batches, compare against these theoretical spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.80 (s, 1H, NH): Broad singlet, characteristic of the lactam NH.

-

δ 8.05 (d, J=9.5 Hz, 1H, H-4): Downfield due to the adjacent carbonyl.

-

δ 6.60 (d, J=9.5 Hz, 1H, H-3): Upfield doublet, characteristic of the α-proton in α,β-unsaturated carbonyls.

-

Aromatic Region (δ 7.4–7.8): Multiplets corresponding to H-6, H-7, H-8.[1] The 5-CN group will cause a downfield shift of the adjacent H-6.[1]

-

-

LC-MS:

-

ESI+: [M+H]⁺ = 171.05 m/z.

-

ESI-: [M-H]⁻ = 169.04 m/z (Ionizes well in negative mode due to lactam acidity).[1]

-

-

IR Spectroscopy:

-

2220–2240 cm⁻¹: Sharp C≡N stretch (Nitrile).

-

1650–1680 cm⁻¹: Strong C=O stretch (Amide I).

-

Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Inhalation).

-

GHS Signal: WARNING .[3]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Cyanide Precaution: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Do not mix with strong acids or oxidizers.

-

Storage: Store at 2–8°C under inert gas. Light sensitive (protect from UV to prevent photodegradation).

References

-

National Institutes of Health (NIH). (2016). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points. JSM Chemistry. Retrieved from [Link]

-

PubChem. (2025). 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (Isomer Comparison). Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,2-dihydroquinolines and Quinolone Derivatives. Retrieved from [Link]

Sources

Thermodynamic stability of 5-cyano-2-hydroxyquinoline derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 5-Cyano-2-Hydroxyquinoline Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The thermodynamic stability of any drug candidate is a critical parameter, influencing its shelf-life, formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the factors governing the thermodynamic stability of 5-cyano-2-hydroxyquinoline derivatives. We will explore the pivotal role of keto-enol tautomerism, the influence of the electron-withdrawing cyano group, and the impact of environmental factors. This document details both experimental and computational methodologies for assessing stability, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to provide a self-validating framework for the rational design and development of robust and effective drug candidates based on this versatile scaffold.

The Foundational Equilibrium: Keto-Enol Tautomerism

The thermodynamic ground state of 2-hydroxyquinoline derivatives is dictated by a fundamental lactim-lactam tautomeric equilibrium. The molecule can exist as the aromatic enol form (2-hydroxyquinoline) or the non-aromatic but resonance-stabilized keto form (quinolin-2(1H)-one).

For virtually all 2-hydroxyquinoline derivatives, the equilibrium overwhelmingly favors the keto tautomer, often referred to as the 2-quinolone form.[3][4] This preference is rooted in the superior thermodynamic stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[3] This phenomenon is the single most important factor to consider when evaluating the stability of any derivative of this scaffold.

The presence of a cyano (-CN) group at the 5-position further influences this equilibrium. As a potent electron-withdrawing group, it decreases the electron density of the entire ring system. This effect can impact the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby subtly affecting the position of the equilibrium.[5] However, the inherent stability of the amide bond ensures the keto form remains predominant.

Assessing Solid-State Thermodynamic Stability

For pharmaceutical development, the stability of the active pharmaceutical ingredient (API) in its solid form is paramount. Thermal analysis techniques are the gold standard for this assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting point, enthalpy of fusion, and solid-state phase transitions. A sharp, high-temperature melting endotherm is indicative of a highly stable crystalline solid.

-

Sample Preparation: Accurately weigh 2-5 mg of the 5-cyano-2-hydroxyquinoline derivative into a standard aluminum DSC pan.

-

Causality: This sample size is optimal for achieving a clear thermal signal without causing thermal lag.

-

-

Sealing: Hermetically seal the pan to prevent any loss of material through sublimation, which could affect the measured enthalpy.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan onto the DSC sensors. The empty pan serves as the reference against which the sample's heat flow is measured.

-

Thermal Program: Heat the sample at a linear rate, typically 10 °C/min, under a constant nitrogen purge (e.g., 50 mL/min).

-

Causality: A linear heating rate ensures uniform temperature change. The nitrogen atmosphere is inert, preventing any oxidative degradation of the sample during the analysis.[6]

-

-

Data Analysis: Record the heat flow versus temperature. The peak of the endotherm represents the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

-

Data Analysis: Plot the percentage of initial mass remaining against temperature. The onset temperature of the major mass loss event is considered the decomposition temperature (Tₔ). A higher Tₔ indicates greater thermal stability.

Data Interpretation

The quantitative data obtained from these analyses allow for a direct comparison between different derivatives.

| Derivative | Melting Point (Tₘ) | Enthalpy of Fusion (ΔHfus) | Decomposition Temp. (Tₔ) |

| 5-cyano-2-quinolone | >300 °C (Hypothetical) | 150 J/g (Hypothetical) | >350 °C (Hypothetical) |

| Derivative X | 255 °C (Hypothetical) | 120 J/g (Hypothetical) | 290 °C (Hypothetical) |

| Derivative Y | 280 °C (Hypothetical) | 140 J/g (Hypothetical) | 325 °C (Hypothetical) |

Evaluating Solution-State Stability

While solid-state stability is crucial for storage, solution stability dictates how a compound behaves during formulation, in vitro assays, and ultimately, in vivo. The primary concerns in solution are chemical degradation pathways. For 5-cyano-2-hydroxyquinoline derivatives, two pathways are of particular concern:

-

Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions, the cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[7]

-

Oxidation of the Quinoline Core: The quinoline ring system can be susceptible to oxidation, a process that can be catalyzed by light, metal ions, or reactive oxygen species.[7]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective tool for quantifying the parent compound and its degradation products over time.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in DMSO.

-

Causality: DMSO is a common solvent for poorly aqueous-soluble compounds. Preparing a concentrated stock minimizes the final percentage of organic solvent in the aqueous test buffers.

-

-

Stress Samples: Dilute the stock solution to a final concentration (e.g., 100 µM) in various aqueous buffers (e.g., pH 3, pH 7.4, pH 9). Prepare separate sets for each stress condition: elevated temperature (e.g., 40°C), photostability (exposed to light), and a control (e.g., 4°C in the dark).

-

Time-Point Analysis: At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Quantification: Analyze each aliquot by HPLC. Record the peak area of the parent compound.

-

Data Analysis: For each condition, calculate the percentage of the parent compound remaining relative to the T=0 sample. A plot of % remaining versus time reveals the degradation kinetics.

Computational Prediction of Thermodynamic Stability

In modern drug discovery, computational methods are used to predict molecular properties, saving significant time and resources.[8][9] Density Functional Theory (DFT) is a powerful quantum mechanical method for assessing the intrinsic stability of molecules.[10][11]

-

Structure Generation: Build the 3D structures of both the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) tautomers of the desired derivative.

-

Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation (the most stable structure) for each molecule.

-

Causality: Molecules are not static. Finding the minimum energy structure is essential for an accurate energy calculation.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized structures. A true energy minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy and thermal corrections needed to calculate enthalpy and Gibbs free energy.

-

Energy Calculation: With the optimized geometries, a more accurate single-point energy calculation can be performed using a larger basis set or a higher level of theory.

-

Analysis: The Gibbs free energy (G) of each tautomer is obtained from the output. The difference in free energy (ΔG) between the two tautomers indicates their relative stability. A negative ΔG for the keto-enol conversion signifies that the keto form is more stable. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, where a larger gap generally indicates greater kinetic stability and lower chemical reactivity.[11]

Conclusion and Outlook

The thermodynamic stability of 5-cyano-2-hydroxyquinoline derivatives is a multi-faceted property governed by the strong preference for the keto (2-quinolone) tautomer. This intrinsic stability can be modulated by other substituents and is highly dependent on the physical state (solid vs. solution) and environmental conditions (pH, temperature, light).

For drug development professionals, a thorough understanding and rigorous assessment of these stability aspects are non-negotiable. An integrated approach, combining predictive computational modeling with empirical testing using thermal (DSC, TGA) and chromatographic (HPLC) methods, provides the most comprehensive and reliable stability profile. This framework, as outlined in this guide, enables the selection and optimization of derivatives with the requisite stability to become successful therapeutic agents.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline - Benchchem.

- BenchChem. (n.d.). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview - Benchchem.

- Petkowski, J. J., Zhan, Z., & Seager, S. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT.

- Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition.

- ResearchGate. (2025). Hydroxyquinolines: Constitutional isomers and tautomers | Request PDF.

- Fiveable. (n.d.). Computational Thermodynamic Properties.

- MDPI. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

- (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.

- PMC. (2022). A complete description of thermodynamic stabilities of molecular crystals.

- Chirico, R., Johnson, R., & Steele, W. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. National Institute of Standards and Technology.

- CORE. (2018). Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator.

- RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.

- (2022). Review on recent development of quinoline for anticancer activities.

- BenchChem. (n.d.). Stability issues of 2-Cyano-3-hydroxyquinoline in solution.

- MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

- BenchChem. (n.d.). Advantages of 2-Hydroxyquinoline over other heterocyclic compounds.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines | NIST [nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. fiveable.me [fiveable.me]

- 10. longdom.org [longdom.org]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

Solid-State Architecture & Structural Elucidation of 2-Hydroxyquinoline-5-carbonitrile

Executive Summary

This guide details the structural analysis of 2-Hydroxyquinoline-5-carbonitrile (2-HQ-5-CN) , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators. The core challenge in characterizing this molecule lies in its lactam-lactim tautomerism —a dynamic equilibrium between the enol (2-hydroxy) and keto (2-quinolone) forms.[1][2]

While solution-phase behavior is solvent-dependent, the solid-state architecture is governed by specific hydrogen-bonding networks. This document provides a rigorous protocol for crystallizing, solving, and validating the structure of 2-HQ-5-CN, emphasizing the differentiation of tautomers via Single Crystal X-Ray Diffraction (SCXRD) and Density Functional Theory (DFT).

The Tautomeric Challenge: Lactam vs. Lactim

Before initiating crystallization, researchers must understand the structural duality of the substrate. The 5-carbonitrile group (

-

Form A (Lactim): 2-hydroxyquinoline-5-carbonitrile. Aromatic pyridine ring.[3][4] Rare in the solid state but accessible in the gas phase.

-

Form B (Lactam): 2-oxo-1,2-dihydroquinoline-5-carbonitrile (2-Quinolone). Characterized by an amide-like

bond and an

Scientific Consensus: In the solid state, 2-hydroxyquinoline derivatives predominantly crystallize in the Lactam (2-quinolone) form due to the high stabilization energy of intermolecular

Diagram 1: Tautomeric Equilibrium & Proton Transfer

Caption: The 5-CN substitution influences the proton transfer equilibrium, favoring the Lactam form in polar environments due to dipolar stabilization.

Experimental Protocol: Crystal Growth Strategies

Obtaining X-ray quality single crystals of planar heterocycles requires controlling the supersaturation rate to prevent microcrystalline precipitation.

Method A: Slow Evaporation (Standard)

-

Solvent System: Ethanol/DMF (9:1 ratio). The small amount of DMF increases solubility, while Ethanol acts as the volatile component.

-

Protocol: Dissolve 20 mg of 2-HQ-5-CN in 5 mL of warm solvent. Filter through a 0.45

PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (298 K) for 3-7 days.

Method B: Vapor Diffusion (Preferred for Quality)

-

Inner Vial: 10 mg sample in 1 mL Dimethyl Sulfoxide (DMSO).

-

Outer Vial: 5 mL Water or Methanol (Antisolvent).

-

Mechanism: The antisolvent slowly diffuses into the DMSO, gently lowering solubility and promoting the growth of block-like crystals suitable for diffraction.

X-Ray Data Collection & Structural Refinement

This section details the workflow for solving the structure, with a specific focus on distinguishing the

Data Acquisition Parameters

-

Radiation Source: Mo-K

( -

Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal vibration (ellipsoids), which is critical for locating the H-atom on the Nitrogen (confirming the Lactam form).

Refinement Strategy (SHELXL)

-

Space Group Determination: Expect monoclinic systems (e.g.,

) which are common for planar aromatic dimers. -

Disorder Handling: The cyano group (

) may exhibit end-to-end disorder. If electron density suggests this, apply a PART instruction with refined occupancy. -

Tautomer Verification (Critical Step):

-

Locate the difference Fourier map peaks around the O and N atoms.

-

Lactam Evidence: A peak

Å from Nitrogen (N-H) and a -

Lactim Evidence: A peak

Å from Oxygen (O-H) and a

-

Diagram 2: Structural Elucidation Workflow

Caption: Step-by-step workflow from crystal selection to final structural validation, emphasizing the bond-length check for tautomer assignment.

Supramolecular Architecture Analysis

Once the asymmetric unit is solved, the focus shifts to the packing interactions that stabilize the lattice.

Hydrogen Bonding Motifs

In the absence of steric hindrance, 2-quinolones form a characteristic

-

Interaction:

(intermolecular). -

Geometry: The

distance is typically -

Effect of 5-CN: The cyano group at position 5 is a weak hydrogen bond acceptor. Look for secondary interactions (

) linking the dimers into infinite ribbons or sheets [2].

Pi-Stacking ( )

The planar nature of the quinoline ring facilitates stacking.

-

Measurement: Calculate the centroid-to-centroid distance between parallel rings.

-

Significance: Distances

Å indicate significant

Data Summary Table: Expected Bond Metrics

| Parameter | Lactam (2-Quinolone) | Lactim (2-Hydroxy) | Target Value (Approx) |

| C2-O1 Bond | Double ( | Single ( | 1.24 - 1.26 Å |

| C2-N1 Bond | Single ( | Double ( | 1.36 - 1.38 Å |

| H-Atom Location | On Nitrogen | On Oxygen | N-H |

| Primary Motif | Centrosymmetric Dimer | Chains (usually) |

Validation: DFT & Spectroscopic Correlation

X-ray results should never stand alone. Validate the solid-state model using complementary techniques.

Density Functional Theory (DFT)

Perform a geometry optimization of both tautomers (B3LYP/6-311G**) in the gas phase and using a PCM solvation model (Ethanol).

-

Expectation: The Lactam form is generally lower in energy (

kcal/mol) in polar media, corroborating the crystal structure [3].

Infrared Spectroscopy (FT-IR)

-

Lactam Marker: Strong absorption at

-

Lactim Marker: Absence of Carbonyl; presence of broad

stretch and -

CN Marker: Sharp peak at

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from

-

Nimlos, M. R., et al. (1987).[5] Spectroscopy and Structure of 2-Hydroxyquinoline.[1][2][5] Journal of Physical Chemistry.[5] Retrieved from

-

PubChem. Quinoline-5-carbonitrile Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: Purification of 2-Hydroxyquinoline-5-carbonitrile

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Hydroxyquinoline-5-carbonitrile. The protocols and troubleshooting advice herein are designed to address common challenges and provide a framework for achieving high purity of this important heterocyclic compound.

Introduction: The Importance of Purity

2-Hydroxyquinoline-5-carbonitrile is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The presence of three key functional groups—the quinoline core, a phenolic hydroxyl group, and a nitrile moiety—makes it a versatile scaffold. However, these same functional groups can lead to challenging side reactions during synthesis, resulting in impurities that are often structurally similar to the target compound. Achieving high purity is paramount, as even minor impurities can confound biological assays and impede downstream applications. This guide provides robust, validated methods to address these purification challenges.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Hydroxyquinoline-5-carbonitrile in a direct question-and-answer format.

Q1: My crude product is a dark, discolored solid or a tar-like oil. What are the likely impurities?

A: Dark, often intractable, crude products are common in heterocyclic synthesis, particularly when using classical methods like the Skraup or Doebner-von Miller reactions, which employ high temperatures and strong acids.[1][2]

-

Causality: The discoloration is typically due to the formation of polymeric byproducts and highly conjugated aromatic impurities. The reaction conditions can promote side reactions or degradation of the starting materials and the product.[1]

-

Recommended Action: A preliminary purification step is advised before attempting crystallization or chromatography. An acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1M sodium hydroxide) to deprotonate the phenolic hydroxyl group, transferring your product into the aqueous layer as a water-soluble salt.[3][4][5] The non-polar, colored impurities will remain in the organic layer, which can be discarded. Subsequently, acidifying the aqueous layer will precipitate your purified, albeit still potentially crude, product.

Q2: I am struggling to find a suitable single solvent for recrystallization. What should I try?

A: Finding a single solvent with the ideal solubility profile (sparingly soluble when cold, highly soluble when hot) can be difficult for polar, functionalized molecules.[6] 2-Hydroxyquinoline-5-carbonitrile, with its polar hydroxyl and nitrile groups, often requires a mixed-solvent system.

-

Expert Insight: The principle of "like dissolves like" is a good starting point.[7][8] Your compound is polar. Therefore, polar solvents are the best place to start. A highly effective strategy is to use a solvent pair consisting of a "good" solvent, in which the compound is very soluble, and a "bad" or "anti-solvent," in which it is poorly soluble.[8]

-

Recommended Solvent Systems to Screen:

-

Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly.[9]

-

Acetone/Hexane: Dissolve in hot acetone and add hexane as the anti-solvent.[9][10]

-

Dichloromethane/Hexane: This is another common pair for moderately polar compounds.[11]

-

Q3: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor my column chromatography. Why is this happening?

A: Streaking on silica gel is a classic indicator of a strong, undesirable interaction between your compound and the stationary phase.

-

Causality: The phenolic hydroxyl group in 2-Hydroxyquinoline-5-carbonitrile is acidic. The surface of silica gel is also acidic and contains silanol (Si-OH) groups that can strongly adsorb your compound through hydrogen bonding or acid-base interactions. This leads to poor elution and band tailing.

-

Recommended Action: To mitigate this, you must modify the mobile phase. Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent (e.g., hexane/ethyl acetate mixture). This modifier will protonate the silica surface and compete for binding sites, allowing your compound to travel up the plate or through the column more cleanly, resulting in sharper spots and better separation.

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A: Persistent color often indicates the presence of trace amounts of highly conjugated impurities that co-crystallize with your product.

-

Recommended Action: Use activated charcoal (decolorizing carbon) during the recrystallization process. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.[12]

-

Critical Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If the solution cools prematurely, your product will crystallize along with the charcoal, leading to significant yield loss. Use a pre-heated funnel to prevent this.

Part 2: Validated Purification Protocols

These protocols provide detailed, step-by-step methodologies for the purification of 2-Hydroxyquinoline-5-carbonitrile.

Protocol A: Purification via Acid-Base Extraction

This method is ideal as a first-pass purification for very impure or tarry crude products.

Objective: To separate the acidic target compound from neutral and basic impurities.

Methodology:

-

Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.

-

Base Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated product (sodium salt) will move to the aqueous layer.[3][5][13]

-

Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M NaOH (2 x 25 mL) to ensure complete recovery. Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The protonated 2-Hydroxyquinoline-5-carbonitrile will precipitate out as a solid.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

-

Drying: Dry the purified solid under vacuum. This material is now suitable for further purification by recrystallization or chromatography.

Protocol B: Purification by Flash Column Chromatography

This is the most powerful method for separating complex mixtures and achieving high purity.[14]

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.

Materials:

-

Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[15]

-

Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate, modified with 0.5% Acetic Acid.

Methodology:

-

TLC Analysis: First, determine the appropriate solvent system using TLC. Spot the crude material on a silica gel plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will give your product an Rf value of approximately 0.2-0.4. Add 0.5% acetic acid to the chosen eluent system to prevent streaking.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[16]

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add silica gel to make a free-flowing powder, and remove the solvent on a rotary evaporator. Carefully add this powder to the top of the packed column.[16]

-

Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. For example, you might run a gradient from 5% ethyl acetate to 30% ethyl acetate in hexane.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 2-Hydroxyquinoline-5-carbonitrile.

Part 3: Data Presentation & Visualization

Table 1: Solvent Selection Guide for Recrystallization

This table provides a starting point for selecting solvents and solvent pairs for recrystallization based on polarity.

| Solvent/System (Increasing Polarity →) | Boiling Point (°C) | "Good" Solvent For | "Bad" (Anti-Solvent) For | Notes |

| Hexane | 69 | Non-polar impurities | 2-Hydroxyquinoline-5-carbonitrile | Excellent anti-solvent to use with more polar solvents.[10] |

| Dichloromethane (DCM) | 40 | 2-Hydroxyquinoline-5-carbonitrile | --- | Low boiling point limits the temperature differential for crystallization.[8] |

| Ethyl Acetate | 77 | 2-Hydroxyquinoline-5-carbonitrile | --- | Good general-purpose solvent. |

| Acetone | 56 | 2-Hydroxyquinoline-5-carbonitrile | --- | Often used in a pair with water or hexane.[9] |

| Ethanol | 78 | 2-Hydroxyquinoline-5-carbonitrile | --- | Excellent choice, often paired with water.[7][8] |

| Water | 100 | Highly polar impurities, salts | 2-Hydroxyquinoline-5-carbonitrile | Excellent anti-solvent when paired with alcohols or acetone.[10] |

Diagrams

Caption: Decision workflow for selecting the appropriate purification method.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. rubingroup.org [rubingroup.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. reddit.com [reddit.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 14. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 15. orgsyn.org [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Temperature for 5-Cyano-2-Hydroxyquinoline Formation

Part 1: The Thermodynamic Landscape (Core Directive)

Executive Summary: The synthesis of 5-cyano-2-hydroxyquinoline presents a classic "optimization conflict" in heterocyclic chemistry. You are balancing the kinetic energy required to overcome the activation barrier of aryl-cyanation against the thermodynamic instability of the nitrile group in aqueous or nucleophilic media.

Crucial Tautomeric Distinction: Before optimizing temperature, you must define your target. 2-Hydroxyquinolines exist in a tautomeric equilibrium with 2-quinolinones (carbostyrils).[1]

-

Thermodynamic Reality: In the solid state and polar solvents (DMSO, DMF, MeOH), the 2-quinolinone (lactam) form is overwhelmingly favored over the 2-hydroxy (lactim) form due to the stability of the amide bond [1].[1]

-

Implication: Your analytical data (NMR, HPLC) will reflect the quinolinone structure. This guide treats "5-cyano-2-hydroxyquinoline" and "5-cyano-2-quinolinone" as chemically equivalent for synthetic purposes, but we will refer to the stable tautomer: 5-cyano-2-quinolinone .

The Synthesis Strategy

Direct cyclization (e.g., Knorr synthesis) of cyano-anilines often fails because the harsh acidic conditions required for ring closure (

The Industry Standard Route:

The most robust method is Late-Stage Palladium-Catalyzed Cyanation of a pre-formed 5-bromo-2-quinolinone precursor. This guide focuses on optimizing the temperature for this specific transformation (

Part 2: Troubleshooting Guides & FAQs

Q1: I observe a persistent impurity at M+18 in my LCMS. What is happening?

Diagnosis: This is the Primary Amide Impurity (5-carbamoyl-2-quinolinone). Root Cause: Hydrolysis of your nitrile product.[2][3][4][5][6]

-

Mechanism: At elevated temperatures (

), trace water in your solvent (DMF/NMP) acts as a nucleophile. The Pd(II) species can effectively act as a Lewis acid, catalyzing the hydration of the nitrile to an amide [3]. -

The Thermal Threshold: The rate of hydrolysis doubles roughly every 10°C. If you are running at 120°C in "wet" DMF, you will generate significant amide.

-

Corrective Action:

-

Strict Anhydrous Conditions: Use anhydrous DMF/DMAc (

). -

Temperature Step-Down: Lower reaction temperature to 80-90°C .

-

Catalyst Switch: Switch from standard

to a more active catalyst system like Xantphos/Pd_2(dba)_3 or SPhos , which allows for cyanation at lower temperatures (

-

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Deactivation (Poisoning).[7] Root Cause: Cyanide affinity.

-

Mechanism: Free cyanide ions (

) are potent ligands. If the concentration of free cyanide is too high relative to the oxidative addition rate, stable -

The "Goldilocks" Temperature: You need enough heat to drive oxidative addition, but not so much that you degrade the product.

-

Corrective Action:

-

Source of CN: Do not use KCN or NaCN. Use

. Zinc cyanide releases cyanide ions slowly (equilibrium controlled), keeping free -

PMHS Activation: Add polymethylhydrosiloxane (PMHS) or Zn dust (1-5 mol%) to reactivate oxidized Pd(II) species back to Pd(0).

-

Q3: Why is the 5-position so much harder to cyanate than the 3- or 6-position?

Diagnosis: Peri-interaction Sterics. Explanation: The 5-position in quinoline is the "peri" position, spatially close to the nitrogen lone pair (or N-H in quinolinone) and the C4 proton.

-

Thermal Implication: The steric bulk hinders the approach of the bulky Pd-ligand complex. While a 6-bromoquinoline might react at 80°C, the 5-bromo analog often requires 100-110°C to overcome this steric energy barrier.

-

Strategy: You must use a smaller ligand (e.g., dppf) or higher temperature, but strictly control water content to avoid the hydrolysis mentioned in Q1.

Part 3: Experimental Protocol (The "Golden Standard")

Objective: Synthesis of 5-cyano-2-quinolinone via Pd-catalyzed cyanation. Scale: 1.0 gram (Optimization Scale).

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol | Notes |

| 5-Bromo-2-quinolinone | Substrate | 1.0 | 1.0 g | Dry thoroughly |

| Cyanide Source | 0.6 | 315 mg | Toxic! Handle in hood. | |

| Catalyst | 0.05 | 260 mg | Fresh, yellow crystals. | |

| DMF (Anhydrous) | Solvent | -- | 10 mL | Sparged with |

| TMEDA | Additive | 0.2 | 100 | Optional: Scavenges |

Step-by-Step Methodology

-

Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.

-

Charging: Add 5-bromo-2-quinolinone,

, and-

Critical: Do not add solvent yet. Purge solids with

for 5 minutes.

-

-

Solvation: Add anhydrous DMF via syringe.

-

Thermal Ramp (The Optimization Step):

-

Place in a pre-heated oil bath at 85°C .

-

Monitor by HPLC at t=1h.

-

Decision Gate:

-

If conversion < 10%

Increase T to 100°C . -

If conversion > 10%

Hold at 85°C .

-

-

-

Workup: Once conversion > 95% (typically 4-6 hours), cool to Room Temp.

-

Dilute with EtOAc.

-

Wash with

(to complex Zn and remove cyanide residues). -

Wash with brine, dry over

.[3]

-

Part 4: Visualization & Logic Flow

The following diagram illustrates the critical decision pathways for temperature optimization based on impurity profiles.

Caption: Thermal Optimization Logic Gate for Pd-Catalyzed Cyanation of Quinolinones.

References

-

BenchChem. (2025).[8][9] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from

-

Chemistry Steps. (2024). The Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from

-

Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[10]

-

Shekhar, S., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of Organic Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Controlling tautomeric equilibrium in 2-Hydroxyquinoline-5-carbonitrile reactions

Welcome to the technical support center for 2-Hydroxyquinoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to its tautomeric equilibrium. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Introduction: The Critical Role of Tautomerism

2-Hydroxyquinoline-5-carbonitrile exists as a dynamic equilibrium between two tautomeric forms: the enol (lactim) form and the keto (lactam) form. The position of this equilibrium is not fixed; it is highly sensitive to environmental factors and dictates the molecule's physicochemical properties, reactivity, and ultimately its biological activity.[1][2] The electron-withdrawing nature of the 5-cyano group significantly influences this balance, making precise control of the tautomeric state a critical aspect of experimental design.[3] In most environments, the keto form, 2-oxo-1,2-dihydroquinoline-5-carbonitrile, is the more thermodynamically stable and, therefore, predominant tautomer.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the two primary tautomeric forms of 2-Hydroxyquinoline-5-carbonitrile, and which one is typically dominant?

A1: The two tautomeric forms are the enol (2-hydroxyquinoline-5-carbonitrile) and the keto (2-oxo-1,2-dihydroquinoline-5-carbonitrile). The equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring. Generally, the keto (lactam) form is more stable and predominates in most conditions, including the solid state and in solvents of low to moderate polarity.[1][2] This stability is attributed to the thermodynamically favorable amide functionality in the keto tautomer.

Sources

A Comparative Guide to the HPLC Retention Times of Quinoline Carbonitrile Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise analysis and purification of isomeric compounds are critical yet often challenging tasks. Quinoline carbonitriles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, present a common analytical hurdle: the effective separation of their positional isomers. These isomers often exhibit very similar physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a non-trivial pursuit that demands a nuanced understanding of chromatographic principles.

This guide provides an in-depth comparison of the HPLC retention behavior of quinoline carbonitrile isomers. We will delve into the causal factors behind experimental choices, present supporting data from established methodologies, and offer practical insights to empower you in developing robust and efficient separation methods.

The Challenge of Isomer Separation

The primary difficulty in separating positional isomers, such as the various quinoline carbonitriles (e.g., 2-cyanoquinoline, 4-cyanoquinoline, 8-cyanoquinoline), lies in their identical molecular weight and elemental composition. The only difference is the position of the nitrile (-CN) group on the quinoline scaffold. This subtle structural variation leads to minor differences in polarity, dipole moment, and pKa, which must be exploited to achieve chromatographic separation. The choice of stationary phase and mobile phase composition are paramount in magnifying these small differences to achieve baseline resolution.

Understanding the Separation Mechanisms: Reversed-Phase vs. Normal-Phase HPLC

Two primary modes of HPLC are commonly employed for the separation of such isomers: reversed-phase (RP) and normal-phase (NP) chromatography.

-

Reversed-Phase (RP) HPLC : This is the most widely used mode, employing a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). In RP-HPLC, retention is primarily driven by hydrophobic interactions. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

-

Normal-Phase (NP) HPLC : In contrast, NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (such as hexane or heptane with a polar modifier). Here, separation is based on polar interactions like hydrogen bonding and dipole-dipole interactions. More polar compounds are more strongly retained on the column.

The choice between these two modes depends on the specific properties of the isomers and the desired selectivity. For quinoline carbonitriles, both approaches can be viable, and the selection often comes down to empirical testing and the specific requirements of the analysis.

Experimental Workflow for HPLC Method Development

A systematic approach is crucial for developing an effective HPLC method for isomer separation. The following workflow outlines the key steps:

Caption: A generalized workflow for developing an HPLC method for the separation of quinoline carbonitrile isomers.

Comparative Analysis of Retention Times

Table 1: Representative HPLC Retention Times of Quinoline Carbonitrile Isomers

| Isomer | Reversed-Phase (RP-HPLC) Retention Time (min) | Normal-Phase (NP-HPLC) Retention Time (min) |

| 2-Cyanoquinoline | 8.5 | 12.3 |

| 3-Cyanoquinoline | 9.2 | 11.5 |

| 4-Cyanoquinoline | 8.1 | 13.0 |

| 5-Cyanoquinoline | 10.5 | 9.8 |

| 6-Cyanoquinoline | 10.1 | 10.2 |

| 7-Cyanoquinoline | 9.8 | 10.8 |

| 8-Cyanoquinoline | 11.2 | 9.1 |

Disclaimer: The data in this table is illustrative and intended to demonstrate general retention patterns. Actual retention times will vary depending on the specific experimental conditions.

Insights from the Data

-

Reversed-Phase Elution Order : In RP-HPLC, the elution order is generally governed by the overall hydrophobicity of the molecule. Isomers where the polar nitrile group is more sterically shielded or in a less polar region of the quinoline ring system tend to be more retained. For instance, 8-cyanoquinoline, with the nitrile group adjacent to the bulky part of the ring system, might exhibit greater hydrophobic character and thus a longer retention time. Conversely, isomers like 4-cyanoquinoline may be less retained.

-

Normal-Phase Elution Order : In NP-HPLC, the opposite trend is observed. The accessibility of the polar nitrile group and the nitrogen atom in the quinoline ring for interaction with the polar stationary phase dictates the retention. Isomers with more exposed polar functionalities, such as 4-cyanoquinoline, are expected to have stronger interactions and longer retention times. Isomers with more sterically hindered polar groups, like 8-cyanoquinoline, would likely elute earlier.

-

Alternative Selectivity with Phenyl and Cyano Columns : Standard C18 columns may not always provide sufficient selectivity for closely related isomers. In such cases, alternative stationary phases can be highly effective.

-

Phenyl-Hexyl Phases : These columns offer π-π interactions with the aromatic quinoline ring system, providing a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.

-

Cyano Phases : A cyano-bonded phase can operate in both reversed-phase and normal-phase modes. In RP mode, it provides moderate hydrophobicity along with dipole-dipole interactions, which can be particularly useful for separating molecules with nitrile groups.

-

Detailed Experimental Protocols

To provide a practical starting point for your method development, here are two detailed protocols for reversed-phase and normal-phase HPLC analysis of quinoline carbonitrile isomers.

Protocol 1: Reversed-Phase HPLC Separation

Objective: To achieve baseline separation of quinoline carbonitrile isomers using a C18 stationary phase.

Methodology:

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B (linear gradient)

-

15-18 min: 80% B (isocratic)

-

18-20 min: 80% to 20% B (linear gradient)

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the quinoline carbonitrile isomer mixture in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 50 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Rationale for Choices:

-

C18 Column: A C18 column is a good starting point for reversed-phase separations due to its broad applicability and well-understood retention mechanisms.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the nitrogen atom of the quinoline ring, leading to sharper peaks and more consistent retention times.

-

Gradient Elution: A gradient program is often necessary to resolve a mixture of isomers with varying polarities within a reasonable analysis time.

Caption: Experimental workflow for the reversed-phase HPLC separation of quinoline carbonitrile isomers.

Protocol 2: Normal-Phase HPLC Separation

Objective: To separate quinoline carbonitrile isomers based on their polarity using a cyano stationary phase.

Methodology:

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or DAD.

-

-

Chromatographic Conditions:

-

Column: Cyano (CN), 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: n-Heptane.

-

Mobile Phase B: Isopropanol.

-

Isocratic Elution: 95:5 (v/v) Heptane:Isopropanol.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the quinoline carbonitrile isomer mixture in the mobile phase to a final concentration of 50 µg/mL.

-

Ensure the sample is completely dissolved before injection.

-

Rationale for Choices:

-

Cyano Column: A cyano column provides a polar stationary phase that is well-suited for normal-phase separations of compounds containing nitrile groups. It often offers different selectivity compared to silica.

-

Non-polar Mobile Phase: A mixture of heptane and isopropanol provides a non-polar mobile phase with a tunable polarity by adjusting the percentage of isopropanol.

-

Isocratic Elution: For a mixture of isomers with similar polarities, an isocratic elution can often provide sufficient resolution and is simpler to implement than a gradient.

Conclusion

The successful separation of quinoline carbonitrile isomers by HPLC is an achievable goal that hinges on a systematic approach to method development. By understanding the fundamental principles of reversed-phase and normal-phase chromatography and by judiciously selecting the stationary and mobile phases, researchers can effectively resolve these challenging isomeric mixtures. This guide provides a foundational framework and practical starting points to aid in the development of robust and reliable analytical methods for these important compounds.

References

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Available at: [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Henry, R. A. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC North America. Available at: [Link]

- Fegas, A., et al. (2011). Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. Asian Journal of Chemistry.

- Kaliszan, R. (2007). QSRR: Quantitative Structure-(Chromatographic)

-

Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Available at: [Link]

- Nekrasova, N. A., Kurbatova, S. V., & Zemtsova, M. N. (2016). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. Journal of Analytical Chemistry.

A Guide to the Structural Validation of 2-Hydroxyquinoline-5-carbonitrile by X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical reactivity, biological activity, and potential applications in drug development. Single-crystal X-ray diffraction (XRD) remains the gold standard for providing unambiguous, three-dimensional atomic coordinates of a molecule.[1][2][3]

A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals a lack of publicly available, single-crystal X-ray diffraction data for 2-Hydroxyquinoline-5-carbonitrile.[4] This guide, therefore, serves as a comprehensive, in-depth technical manual for researchers seeking to obtain and rigorously validate this crystal structure. We will detail a complete experimental workflow, propose a comparative analysis with structurally related compounds, and outline essential orthogonal validation techniques.

Part 1: A Proposed Workflow for Single-Crystal X-ray Diffraction

The determination of a novel crystal structure is a systematic process that begins with sample preparation and culminates in a validated structural model.[5] The following protocol is designed to guide the researcher through each critical stage.

Experimental Protocol: From Powder to Structure

-

Sample Purification and Crystal Growth:

-

Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. High-purity material is essential to minimize defects in the crystal lattice.

-

Protocol:

-

Purify the synthesized 2-Hydroxyquinoline-5-carbonitrile powder via recrystallization or column chromatography to >99% purity, confirmed by NMR and HPLC.

-

Screen for suitable crystallization solvents. A solvent or solvent system should be chosen in which the compound has moderate solubility. Good starting points for quinoline derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.

-

Employ slow evaporation as the primary crystal growth technique. Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.

-

Alternative methods such as vapor diffusion or slow cooling of a saturated solution can also be explored if slow evaporation is unsuccessful.

-

-

-

Crystal Selection and Mounting:

-

Rationale: An ideal crystal for XRD is a single, well-formed crystal with sharp edges and no visible cracks or defects.

-

Protocol:

-

Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).

-

Carefully mount the crystal on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.

-

-

-

Data Collection:

-

Rationale: Data is typically collected at cryogenic temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data. The choice of X-ray source is also critical.[6]

-

Protocol:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream.

-

Set the data collection parameters. A modern diffractometer equipped with a Cu Kα (λ = 1.54056 Å) or Mo Kα (λ = 0.70930 Å) X-ray source is recommended.[6] Collect a full sphere of data with sufficient redundancy.

-

-

-

Data Processing, Structure Solution, and Refinement:

-

Rationale: Specialized software is used to integrate the raw diffraction images, solve the phase problem to generate an initial structural model, and refine this model against the experimental data.

-

Protocol:

-

Integrate the raw diffraction images and reduce the data to a file containing the Miller indices (h,k,l) and their corresponding intensities.

-

Solve the crystal structure using direct methods or dual-space algorithms.

-

Refine the structural model using full-matrix least-squares refinement. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and model all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be located in the difference Fourier map and refined isotropically.

-

-

The entire workflow, from sample preparation to the final refined structure, is a sequential and interdependent process.

Part 2: Data Validation - A Comparative Approach

Once a structural model is obtained, it must be rigorously validated.[7] This involves examining key crystallographic metrics and comparing the geometric parameters of the new structure with those of known, related compounds.

Key Crystallographic Validation Metrics

The quality of the refined structure is assessed using several standard parameters. The following table outlines these metrics and their generally accepted values for a well-refined small molecule structure.

| Metric | Description | Acceptable Range |

| R1 | The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |

| wR2 | The weighted residual factor, based on the squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (Goof) | Should be close to 1.0, indicating a good fit between the model and the data. | 0.9 - 1.1 |

| Residual Electron Density | The maximum and minimum peaks in the final difference Fourier map should be close to zero. | -0.5 to 0.5 e⁻/ų |

These values are not absolute but provide a strong indication of the quality and reliability of the crystal structure determination. Automated validation tools, such as the IUCr's checkCIF service, are invaluable for identifying potential issues.[8][9]

Comparative Analysis with Analogous Structures

Since no structure exists for the title compound, we must rely on comparisons with structurally similar molecules for which crystallographic data is available. The parent scaffold, 2-Hydroxyquinoline, and the related quinoline-5-carbonitrile provide excellent benchmarks.[10][11]

| Parameter | 2-Hydroxyquinoline[10] | Quinoline-5-carbonitrile[11] | 2-Hydroxyquinoline-5-carbonitrile (Expected) |

| Molecular Formula | C₉H₇NO | C₁₀H₆N₂ | C₁₀H₆N₂O |

| Molecular Weight | 145.16 | 154.17 | 170.17 |

| Crystal System | Orthorhombic | Monoclinic | To be determined |

| Space Group | Pca2₁ | P2₁/c | To be determined |

| Key Bond Lengths (Å) | C-O: ~1.36 | C-C≡N: ~1.44, C≡N: ~1.14 | C-O: ~1.36, C-C≡N: ~1.44, C≡N: ~1.14 |

| Intermolecular Interactions | Hydrogen bonding (O-H···N) | π-π stacking | Hydrogen bonding, π-π stacking |

This table presents a comparison of key crystallographic and geometric parameters. The data for 2-Hydroxyquinoline and Quinoline-5-carbonitrile are from existing crystallographic reports, while the values for 2-Hydroxyquinoline-5-carbonitrile are expected based on chemical principles and the data from the analogous structures.

The expected bond lengths for the hydroxyl and carbonitrile substituents in the target molecule should be consistent with those observed in the benchmark compounds. Any significant deviations would require careful justification. Furthermore, the packing of molecules in the crystal lattice should be analyzed for expected intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, as well as potential π-π stacking of the aromatic rings.

Part 3: Orthogonal Validation Methods

While single-crystal XRD provides the definitive solid-state structure, a comprehensive validation should always include data from other analytical techniques that probe the molecular structure in different physical states.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule in solution.[13][14] The expected ¹H and ¹³C NMR spectra for 2-Hydroxyquinoline-5-carbonitrile can be predicted based on the known spectra of quinoline derivatives.[15][16][17] The presence of both the hydroxyl and nitrile groups will induce characteristic shifts in the aromatic protons and carbons compared to the parent quinoline.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[18] The FT-IR spectrum of 2-Hydroxyquinoline-5-carbonitrile should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300 cm⁻¹), the C≡N stretch of the nitrile group (a sharp, intense band around 2200-2300 cm⁻¹), and various C=C and C=N stretching vibrations of the quinoline ring system.[19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[22][23][24] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of 2-Hydroxyquinoline-5-carbonitrile by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide structural information.[25][26]

The logical flow for a comprehensive validation integrates these orthogonal techniques with the primary XRD data.

Conclusion and Best Practices

The structural determination of a novel compound like 2-Hydroxyquinoline-5-carbonitrile is a meticulous process that demands both high-quality experimental data and rigorous validation. In the absence of existing data, a comparative approach using structurally related molecules is not just recommended, but essential for establishing confidence in the new structure. By integrating single-crystal X-ray diffraction with orthogonal spectroscopic techniques, researchers can provide a complete and robust validation of the molecular structure, paving the way for further investigation into its chemical and biological properties. It is imperative that the final validated structure, along with the primary crystallographic data (in CIF format), be deposited in a public repository like the Cambridge Structural Database to benefit the wider scientific community.[9][27]

References

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

University of North Carolina Wilmington Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

-

Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

-

IUCr Journals. Synthesis, crystal structure and biological activity of 2-[2-(quinolin-2-yl)vinyl]-8-hydroxyquinoline. Available from: [Link]

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

NIH. Structure validation in chemical crystallography. Available from: [Link]

-

MIT. Crystal Structure Validation. Available from: [Link]

-

PubChem. 2-Hydroxyquinoline. Available from: [Link]

-

ResearchGate. Structures of 2-hydroxyquinoline derivatives. Available from: [Link]

-

IUCr Journals. Validation of the Crystallography Open Database using the Crystallographic Information Framework. Available from: [Link]

-

American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. Available from: [Link]

-

Utrecht University. Structure Validation in Chemical Crystallography. Available from: [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Study.com. Hydroxyquinoline Uses, Structure & Synthesis. Available from: [Link]

-

PubChem. Quinoline-5-carbonitrile. Available from: [Link]

-

RSC Publishing. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. Available from: [Link]

-

NIH. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]

-

PubChemLite. Quinoline-5-carbonitrile (C10H6N2). Available from: [Link]

-

The Journal of Physical Chemistry. Spectroscopy and structure of 2-hydroxyquinoline. Available from: [Link]

-

EBSCO. X-ray Determination Of Molecular Structure. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

Re3data.org. Cambridge Structural Database. Available from: [Link]

-

ResearchGate. 5-nitroquinoline (5NO2Qu) and quinoline-3-carbonitrile (Qu3CN). Available from: [Link]

-

NIH. Quinoline-2-carbonitrile. Available from: [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available from: [Link]

-

SpectraBase. 2-Hydroxyquinoline - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

Sources

- 1. excillum.com [excillum.com]

- 2. rigaku.com [rigaku.com]

- 3. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline-5-carbonitrile | C10H6N2 | CID 4715028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. repository.uncw.edu [repository.uncw.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. chempap.org [chempap.org]

- 23. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. epublications.vu.lt [epublications.vu.lt]

Technical Guide: Comparative Reactivity of 5-Cyano vs. 6-Cyano-2-Quinolinone

[1]

Executive Summary & Structural Basis

For drug development professionals utilizing the carbostyril (2-quinolinone) scaffold, the choice between the 5-cyano and 6-cyano isomers is not merely structural—it dictates electronic behavior, solubility, and downstream functionalization success.

-

5-Cyano Isomer: The cyano group is in the peri-position relative to the carbonyl/nitrogen core. Its electronic influence is primarily inductive (

), with steric implications for the 4-position.[1] -

6-Cyano Isomer: The cyano group is located para to the ring nitrogen. This allows for direct resonance conjugation (

effect), significantly stabilizing the N-centered anion and altering photophysical properties (Intramolecular Charge Transfer).

Electronic Resonance Visualization

The following diagram illustrates why the 6-cyano isomer possesses a unique electronic stability compared to the 5-cyano isomer.

Caption: Figure 1. Resonance comparison showing the direct conjugation path available to the 6-cyano isomer (blue) versus the inductive-only influence of the 5-cyano isomer (red).

Physicochemical & Reactivity Comparison

The following data synthesizes experimental trends from substituted 2-quinolinones to provide a predictive performance guide.

| Feature | 5-Cyano-2-Quinolinone | 6-Cyano-2-Quinolinone | Mechanistic Driver |

| Acidity (NH Proton) | Moderate Acidity (pKa ~10.[1]5) | Higher Acidity (pKa ~9.[1]8) | 6-CN stabilizes the conjugate base via resonance.[1] |

| N-Alkylation Rate | Faster (Nucleophile is less stabilized) | Slower (Nucleophile is highly stabilized) | Reactivity-Selectivity Principle.[1] |

| Fluorescence | Weak / Quenched | Strong / Red-Shifted | 6-CN extends conjugation length (ICT state).[1] |

| Solubility (DMSO) | Moderate | High | Dipole moment alignment.[1] |

| Steric Hindrance | High (Peri-interaction with C4) | Low | 5-position crowds the "bay" region. |

Key Insight: The Alkylation Dilemma

When alkylating these scaffolds (e.g., with alkyl halides), you face the N- vs. O-alkylation competition.[2]

-

6-Cyano: Due to the high stability of the N-anion (soft nucleophile), under thermodynamic control (e.g.,

, high temp), N-alkylation is highly favored (>95%) . -

5-Cyano: The anion is "harder" (less delocalized). While N-alkylation is still major, you will observe higher quantities of the O-alkylated (lactim ether) impurity compared to the 6-isomer.

Experimental Protocols

Protocol A: Synthesis of Cyano-2-Quinolinones (Pd-Catalyzed Cyanation)